molecular formula C8H9IN2O2 B12342218 Ethyl 6-amino-5-iodonicotinate CAS No. 543740-75-6

Ethyl 6-amino-5-iodonicotinate

Cat. No.: B12342218
CAS No.: 543740-75-6
M. Wt: 292.07 g/mol
InChI Key: XEKIJVJYDUVNCP-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-iodonicotinate is a pyridine derivative featuring an amino group at position 6, an iodine atom at position 5, and an ethyl ester moiety. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group offers a site for further functionalization.

Properties

IUPAC Name

ethyl 6-amino-5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIJVJYDUVNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265934
Record name Ethyl 6-amino-5-iodo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543740-75-6
Record name Ethyl 6-amino-5-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543740-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-5-iodo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-iodo-nicotinic acid ethyl ester typically involves the iodination of nicotinic acid derivatives followed by esterification. One common method includes the following steps:

    Iodination: Nicotinic acid is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5th position.

    Amination: The iodinated nicotinic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of 6-amino-5-iodo-nicotinic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-iodo-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted nicotinic acid esters.

Scientific Research Applications

6-amino-5-iodo-nicotinic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-5-iodo-nicotinic acid ethyl ester involves its interaction with specific molecular targets. The amino and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among analogs include substituent type, position, and ester group variations. Below is a detailed comparison:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Ester Group Key Properties/Applications
Ethyl 6-amino-5-iodonicotinate Not available C₈H₉IN₂O₂ ~292.06 6-NH₂, 5-I Ethyl Cross-coupling reactions, drug intermediates
Mthis compound 211308-80-4 C₇H₇IN₂O₂ 278.04 6-NH₂, 5-I Methyl Smaller ester; easier hydrolysis
Ethyl 4-amino-6-chloro-5-iodonicotinate 1935952-84-3 C₈H₈ClIN₂O₂ ~326.35 4-NH₂, 6-Cl, 5-I Ethyl Dual halogenation (Cl, I) for diverse reactivity
Ethyl 6-aminonicotinate Not available C₈H₁₀N₂O₂ ~166.18 6-NH₂ Ethyl Lacks iodine; limited to non-halogenated reactions
Ethyl 6-chloro-5-cyanonicotinate 856165-97-4 C₉H₇ClN₂O₂ ~210.59 6-Cl, 5-CN Ethyl Electron-withdrawing groups (Cl, CN) for electrophilic deactivation

Reactivity and Functional Group Analysis

  • Amino Group (NH₂): Present in this compound and its methyl analog, this group activates the pyridine ring toward electrophilic substitution. However, steric and electronic effects vary with substituent positions (e.g., 4-NH₂ in Ethyl 4-amino-6-chloro-5-iodonicotinate introduces regioselectivity challenges) .
  • Iodine Substituent: Enhances leaving-group capability in coupling reactions compared to chlorine or cyano groups. This compound is more reactive in Pd-catalyzed reactions than Ethyl 6-chloro-5-cyanonicotinate .
  • Ester Groups: Methyl esters (e.g., Mthis compound) are often hydrolyzed faster than ethyl esters, impacting drug delivery systems .

Biological Activity

Ethyl 6-amino-5-iodonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C8H10N2O2I
  • Molecular Weight : 290.08 g/mol
  • Functional Groups : Amino group (-NH2) at the 6-position and an iodine atom (I) at the 5-position of the nicotinic acid structure.

The presence of the iodine atom enhances the compound's reactivity and influences its interaction with biological targets, potentially increasing its binding affinity to enzymes and receptors.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity through competitive inhibition or allosteric modulation. The amino group facilitates hydrogen bonding, while the iodine atom may engage in halogen bonding, enhancing binding interactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research indicates potential anticancer effects, possibly through induction of apoptosis or inhibition of cell proliferation in cancer cell lines. The compound's ability to cross the blood-brain barrier also suggests possible neuroprotective effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Findings References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanisms include cell wall disruption.
AnticancerInduces apoptosis in various cancer cell lines; potential for use in targeted therapies.
Enzyme InteractionModulates enzyme activity through specific binding interactions; enhances affinity due to iodine presence.

Case Studies

Several case studies have explored the applications and efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Research :
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential role as an anticancer therapeutic .
  • Mechanistic Insights :
    • Research investigating the molecular mechanisms underlying the compound's effects found that it activates apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2, further supporting its candidacy for cancer therapy.

Q & A

Q. How can researchers address potential biases in studies exploring this compound’s bioactivity?

  • Methodological Answer : Implement double-blinding in biological assays. Use positive/negative controls to validate assay robustness. Disclose funding sources and patent applications in the acknowledgments section. Adhere to ethical guidelines for chemical safety and waste disposal .

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